N~3~-(2-CHLORO-3-PYRIDYL)-1-[(2,4-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
N~3~-(2-CHLORO-3-PYRIDYL)-1-[(2,4-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with chloropyridyl and dichlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2-CHLORO-3-PYRIDYL)-1-[(2,4-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Chloropyridyl Group: This step involves the chlorination of pyridine followed by its attachment to the pyrazole ring through nucleophilic substitution.
Attachment of the Dichlorophenoxy Group: This is typically done via a nucleophilic aromatic substitution reaction, where the dichlorophenoxy group is introduced to the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~3~-(2-CHLORO-3-PYRIDYL)-1-[(2,4-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K~2~CO~3~)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N~3~-(2-CHLORO-3-PYRIDYL)-1-[(2,4-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N3-(2-CHLORO-3-PYRIDYL)-1-[(2,4-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N~3~-(2-Chloropyridyl)-1H-pyrazole-3-carboxamide
- 1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide
Uniqueness
N~3~-(2-CHLORO-3-PYRIDYL)-1-[(2,4-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique combination of substituents, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-chloropyridin-3-yl)-1-[(2,4-dichlorophenoxy)methyl]pyrazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N4O2/c17-10-3-4-14(11(18)8-10)25-9-23-7-5-13(22-23)16(24)21-12-2-1-6-20-15(12)19/h1-8H,9H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVXJZHAFQOACA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.